molecular formula C10H7IO3 B14468275 8-Iodo-7-methoxycoumarin CAS No. 65763-01-1

8-Iodo-7-methoxycoumarin

Katalognummer: B14468275
CAS-Nummer: 65763-01-1
Molekulargewicht: 302.06 g/mol
InChI-Schlüssel: SRVYHNHEBGCPIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Iodo-7-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-7-methoxycoumarin typically involves the iodination of 7-methoxycoumarin. One common method includes treating 7-hydroxycoumarin with iodine (I₂) and potassium iodide (KI) in the presence of ammonia (NH₃) to form 7-hydroxy-8-iodocoumarin. This intermediate is then methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Iodo-7-methoxycoumarin can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN₃) or other nucleophiles can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-7-methoxycoumarin, while oxidation can produce 8-iodo-7-methoxy-3,4-dihydrocoumarin .

Wissenschaftliche Forschungsanwendungen

8-Iodo-7-methoxycoumarin has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Iodo-7-methoxycoumarin involves its interaction with specific molecular targets within cells. For instance, certain derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also activate caspase-3/7, which plays a crucial role in the execution phase of cell apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both iodine and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other coumarin derivatives. These modifications enhance its reactivity and potential therapeutic applications, particularly in the field of cancer research .

Eigenschaften

CAS-Nummer

65763-01-1

Molekularformel

C10H7IO3

Molekulargewicht

302.06 g/mol

IUPAC-Name

8-iodo-7-methoxychromen-2-one

InChI

InChI=1S/C10H7IO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3

InChI-Schlüssel

SRVYHNHEBGCPIF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.